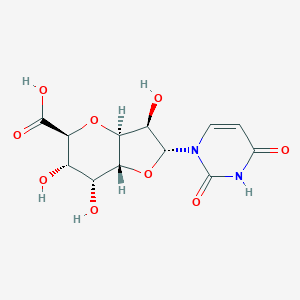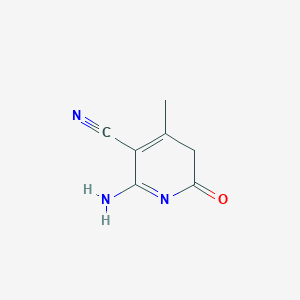
2'-C-methyluridine
Overview
Description
2’-C-Methyluridine is a modified nucleoside, specifically a modified form of uridine, one of the building blocks of RNA. In the structure of 2’-C-Methyluridine, a methyl group is added at the 2’ carbon position of the ribose sugar in the nucleoside. Modifications to nucleosides, like 2’-C-Methyluridine, are common in nucleic acid chemistry and biology research. These modifications can affect the stability, binding affinity, and other properties of RNA molecules .
Mechanism of Action
Target of Action
2’-C-Methyluridine primarily targets the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) . RdRp is a key enzyme involved in the replication of HCV, making it a significant target for antiviral drugs .
Mode of Action
2’-C-Methyluridine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its active form, a triphosphate, which acts as a nonobligate chain terminator . This means it competes with natural nucleotides for incorporation into the growing RNA chain and, once incorporated, it prevents the addition of further nucleotides, thereby terminating RNA synthesis .
Biochemical Pathways
The metabolism of 2’-C-Methyluridine involves a pathway that leads to the formation of its active triphosphate form . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .
Pharmacokinetics
The pharmacokinetics of 2’-C-Methyluridine are linear, with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients have lower exposure to the compound’s primary metabolite and higher exposure to the compound itself . The compound can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .
Result of Action
The result of 2’-C-Methyluridine’s action is the inhibition of HCV RNA replication, making it a potent antiviral agent . By inhibiting the RdRp, it disrupts the life cycle of the virus, preventing it from replicating and spreading within the host organism .
Action Environment
The efficacy and stability of 2’-C-Methyluridine can be influenced by various environmental factors. For instance, the presence of metal cations can modulate the susceptibility of HCV RdRp to inhibitors . .
Biochemical Analysis
Biochemical Properties
2’-C-Methyluridine interacts with various enzymes and proteins in biochemical reactions. It is a key intermediate in the synthesis of nucleoside anti-hepatitis C and anti-leukemia drugs . The compound is involved in the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Cellular Effects
2’-C-Methyluridine has significant effects on various types of cells and cellular processes. It influences cell function by regulating protein modification and affecting its function . It also has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .
Molecular Mechanism
The mechanism of action of 2’-C-Methyluridine involves a second metabolic pathway leading to β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase .
Temporal Effects in Laboratory Settings
It is known that uridine, a related compound, plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .
Dosage Effects in Animal Models
Animal models are widely used for novel drug development for treatment of diseases like diabetes and its complications .
Metabolic Pathways
2’-C-Methyluridine is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Transport and Distribution
2’-C-Methyluridine is transported and distributed within cells and tissues. Plasma uridine, a related compound, enters cells through nucleoside transporter .
Subcellular Localization
Uridine, a related compound, is found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 2’-C-Methyluridine involves the reaction of [ (2R,3R,4R,5R)-3,4-dibenzoyloxy-5- (2,4-dioxopyrimidin-1-yl)-4-methyl-tetrahydrofuran-2-yl]methylbenzoate with ammonia in methanol at 45°C for 18 hours in a sealed tube under high pressure. The resulting product is then purified to obtain 2’-C-Methyluridine with a high yield of 99.6% .
Industrial Production Methods: Industrial production methods for 2’-C-Methyluridine typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for scalability and cost-effectiveness. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methyluridine undergoes various chemical reactions, including:
Oxidation: The methyl group at the 2’ position can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the uridine base or the ribose sugar.
Substitution: The methyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 2’-C-Methyluridine.
Reduction: Reduced forms of the nucleoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-C-Methyluridine has several scientific research applications:
RNA Structure and Function Studies: It is used to study the structure and function of RNA molecules.
Antiviral Drug Development: It has been investigated for its antiviral properties.
RNA-based Therapeutics: Modified nucleosides like 2’-C-Methyluridine play a role in the development of RNA-based therapeutic agents.
Comparison with Similar Compounds
2’-Deoxy-2’-C-Methyluridine: This compound has a similar structure but lacks the hydroxyl group at the 2’ position.
2’-Deoxy-2’-C-Methylcytidine: This compound is better accepted in certain catalytic applications and has comparable activity to non-modified nucleosides.
β-D-2’-Deoxy-2’-Fluoro-2’-C-Methyluridine: This compound is a potent inhibitor of hepatitis C virus RNA-dependent RNA polymerase and has been investigated for its antiviral properties.
Uniqueness: 2’-C-Methyluridine is unique due to its specific modification at the 2’ carbon position, which can significantly influence the conformation and interactions of RNA molecules. This makes it a valuable tool in RNA research and therapeutic development .
Properties
CAS No. |
31448-54-1 |
|---|---|
Molecular Formula |
C10H14N2O6 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5?,7?,8?,10-/m1/s1 |
InChI Key |
NBKORJKMMVZAOZ-NCCABOOTSA-N |
SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Synonyms |
1,3-bis(N-cyclohexyl)guanidine; 1-(2-C-Methyl-β-D-ribofuranosyl)uracil; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2'-C-methyluridine, after being metabolized to its triphosphate form, primarily targets the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). It acts as a non-obligate chain terminator by mimicking natural nucleotides and competing for binding and incorporation during HCV genome replication [, , ]. Once incorporated, it impedes further RNA strand elongation, ultimately hindering viral replication [, ]. Studies also suggest that its efficacy stems from its resistance to nucleotide-mediated excision, a mechanism used by NS5B to remove chain terminators [, ].
A:
- Spectroscopic Data: While specific spectroscopic data is not extensively provided in the abstracts, techniques like 1H NMR and mass spectroscopy have been used to characterize this compound and its derivatives. []
ANone: The provided abstracts primarily focus on the biological activity and pharmaceutical applications of this compound rather than its material compatibility in non-biological settings.
A: this compound itself doesn't exhibit catalytic properties. Its value lies in its biological activity against the HCV NS5B polymerase [, ].
A: Density Functional Theory calculations have been used to analyze the ground state energetic conformational bias of this compound and its analogues, exploring the relationship between their conformational preferences and anti-HCV potency []. Further research using molecular modeling and biostructural analysis could refine this understanding [].
A: Modifications to the this compound structure, particularly at the 3' and 4' positions, significantly impact its antiviral activity [, , ]. For instance:
- 4'-Fluorination: Enhances the potency against HCV NS5B polymerase, leading to the development of potent inhibitors like AL-335 [].
- 3'-Modifications: The introduction of ethyne or methyl groups at the 3' position, while influencing the conformational bias, did not yield the expected antiviral activity [].
- Phosphoramidate Prodrugs: Prodrug strategies using phosphoramidate groups improve bioavailability. Notably, aryloxyl phosphoramidate groups demonstrate strong activity against ZIKV, while 2-(methylthio)ethyl phosphoramidate groups abolish activity [].
ANone:
- Stability: While specific degradation pathways aren't detailed in the abstracts, 2'-C-methyl modification is known to increase stability against nucleases compared to unmodified RNA [].
- Formulation: Prodrug strategies, specifically using phosphoramidate masking groups like aryloxyl phosphoramidate, have been successfully employed to enhance the bioavailability of this compound [, ].
ANone: The provided abstracts primarily focus on the scientific and preclinical aspects of this compound. Information regarding SHE regulations would be found in regulatory submissions and not typically included in these research summaries.
ANone:
- Absorption: this compound exhibits slow and incomplete absorption after oral administration, with a mean absorption time (MAT) of 4.6 hours in Rhesus monkeys [].
- Distribution: It demonstrates the ability to cross the blood-brain barrier, as evidenced by its presence in the cerebrospinal fluid after both oral and intravenous administration in Rhesus monkeys [].
- Metabolism: A significant metabolic pathway involves deamination to form 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206, RO2433) [, ]. The triphosphate form of this metabolite also exhibits inhibitory activity against HCV NS5B polymerase [].
- Excretion: Both the parent compound and its deaminated metabolite are primarily excreted in urine [].
ANone:
- In vitro: Exhibits potent inhibitory activity against various HCV genotypes in replicon assays [, ]. Its triphosphate metabolite demonstrates potent inhibition of recombinant NS5B polymerases from genotypes 1 to 4 [].
- In vivo: A lead compound, AL-335, showed promising results in phase 1 and 2 clinical trials for treating HCV infection [].
ANone:
- Resistance Mutations: The S282T mutation in the HCV NS5B gene confers resistance to this compound and its derivatives [, ].
- Cross-resistance: Cross-resistance is observed with other modified nucleoside analogs targeting NS5B, but the level of resistance varies depending on the specific mutation and the compound [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)







